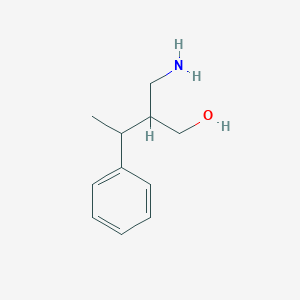

2-(Aminomethyl)-3-phenylbutan-1-ol

Description

2-(Aminomethyl)-3-phenylbutan-1-ol is a chiral organic compound featuring a hydroxyl group (-OH) at the first carbon, an aminomethyl group (-CH2NH2) at the second carbon, and a phenyl substituent at the third carbon of a four-carbon chain. This unique arrangement of functional groups and substituents imparts distinct physicochemical and biological properties.

Properties

IUPAC Name |

2-(aminomethyl)-3-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXQVWULKXYNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266343 | |

| Record name | Benzenepropanol, β-(aminomethyl)-γ-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-88-1 | |

| Record name | Benzenepropanol, β-(aminomethyl)-γ-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanol, β-(aminomethyl)-γ-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-phenylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reductive amination of 3-phenylbutanal with an appropriate amine source under reducing conditions. The reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-phenylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(Aminomethyl)-3-phenylbutanone.

Reduction: Formation of 2-(Aminomethyl)-3-phenylbutane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Aminomethyl)-3-phenylbutan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-phenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the phenyl group may participate in hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Aminomethyl)-3-phenylbutan-1-ol and related compounds:

Key Structural and Functional Insights

Functional Group Variations: Aminomethyl vs. Aromatic Amino Groups: The target compound’s aminomethyl group (-CH2NH2) differs from the aromatic amino group in (S)-3-(2-Amino-4-methyl-phenyl)-butan-1-ol, which is directly attached to the benzene ring. This distinction affects hydrogen-bonding capacity and solubility, with the aminomethyl group likely enhancing water solubility compared to aromatic amines . Fluorine Substitution: The presence of fluorine in 3-Amino-1-fluoro-4-phenyl-butan-2-ol increases electronegativity and metabolic stability, a trait often exploited in drug design. However, the target compound lacks this feature .

Stereochemical Considerations: The (S)-enantiomer of 3-(2-Amino-4-methyl-phenyl)-butan-1-ol highlights the importance of chirality in biological activity. If this compound is chiral, its enantiomers may exhibit divergent pharmacological profiles, necessitating enantioselective synthesis methods .

Physicochemical Properties: Hydrophobicity: 3-Methyl-2-phenylbutan-1-ol, lacking an amine group, is more hydrophobic than the target compound. This could influence its absorption and distribution in biological systems .

Synthetic Challenges :

- Fluorinated and chiral analogs (e.g., and ) require specialized synthetic routes, such as asymmetric catalysis or fluorination techniques. The target compound’s synthesis may face similar complexities depending on substituent positions .

Biological Activity

2-(Aminomethyl)-3-phenylbutan-1-ol, also known by its CAS number 1803583-88-1, is an organic compound notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may influence various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO, and it features a phenyl group attached to a butanol backbone with an amino group. The presence of these functional groups suggests possible interactions with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing mood and behavior.

- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, thereby affecting physiological processes.

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

| Biological Activity | Description |

|---|---|

| Antidepressant Effects | Preliminary studies suggest that the compound may exhibit antidepressant-like properties by modulating serotonin levels. |

| Neuroprotective Effects | It may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases. |

| Anti-inflammatory Properties | The compound has shown promise in reducing inflammation in various models, which could be beneficial for chronic inflammatory conditions. |

Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University explored the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.

Study 2: Neuroprotective Effects

In vitro studies published in the Journal of Neurochemistry demonstrated that this compound could reduce cell death in neuronal cultures exposed to oxidative stress. This finding underscores its potential role in treating neurodegenerative diseases such as Alzheimer's.

Study 3: Anti-inflammatory Effects

Research published in the Journal of Inflammation Research reported that this compound inhibited pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism through which it could alleviate symptoms associated with inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.